molecular formula C10H14O2 B070682 (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one CAS No. 165067-79-8

(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one

Cat. No. B070682
M. Wt: 166.22 g/mol
InChI Key: DHLRZNUMMOVMSZ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as chiral cyclopentenone and is commonly used in the synthesis of various organic compounds. In

Mechanism Of Action

The mechanism of action of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which may have biological activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one have not been extensively studied. However, it has been shown to have antimicrobial and antifungal properties, which may be due to its ability to react with nucleophiles. It has also been shown to have potential applications in the synthesis of prostaglandin analogs, which may have important physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in lab experiments is its potential applications in the synthesis of various organic compounds. It is also readily available and relatively inexpensive. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential applications.

Future Directions

There are several future directions for the use of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in scientific research. One potential direction is the synthesis of new prostaglandin analogs, which may have important physiological effects. Another potential direction is the study of its mechanism of action, which may lead to the development of new drugs with biological activity. Additionally, the use of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one in the synthesis of natural products may lead to the discovery of new antimicrobial and antifungal compounds.

Synthesis Methods

The synthesis of (2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one can be achieved through the reaction of cyclopentadiene with maleic anhydride, followed by the reaction of the resulting adduct with acetic anhydride and propargyl bromide. The final product is obtained through the reduction of the propargyl group using sodium borohydride.

Scientific Research Applications

(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one has been extensively used in scientific research due to its potential applications in various fields. It has been used in the synthesis of natural products, such as (+)-grandisol and (-)-grandisol, which have antifungal and antimicrobial properties. It has also been used in the synthesis of various analogs of prostaglandins, which are important in the regulation of inflammation, blood flow, and other physiological processes.

properties

CAS RN

165067-79-8

Product Name

(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(2S,4R)-2-acetyl-4-prop-1-en-2-ylcyclopentan-1-one

InChI

InChI=1S/C10H14O2/c1-6(2)8-4-9(7(3)11)10(12)5-8/h8-9H,1,4-5H2,2-3H3/t8-,9+/m1/s1

InChI Key

DHLRZNUMMOVMSZ-BDAKNGLRSA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@H](C(=O)C1)C(=O)C

SMILES

CC(=C)C1CC(C(=O)C1)C(=O)C

Canonical SMILES

CC(=C)C1CC(C(=O)C1)C(=O)C

synonyms

Cyclopentanone, 2-acetyl-4-(1-methylethenyl)-, (2S-trans)- (9CI)

Origin of Product

United States

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